![molecular formula C20H13FN6O2S B2939156 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1040681-62-6](/img/structure/B2939156.png)

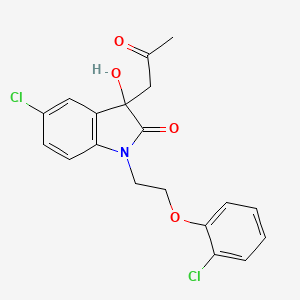

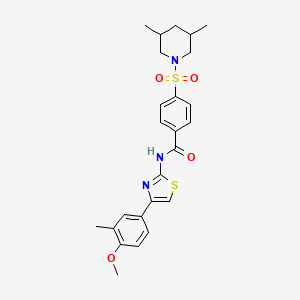

2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, which follows the IUPAC nomenclature. It contains several functional groups including a pyrazolo[1,5-d][1,2,4]triazin-7-yl group, a 4H-pyrido[1,2-a]pyrimidin-4-one group, and a 4-fluorophenyl group .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Applications

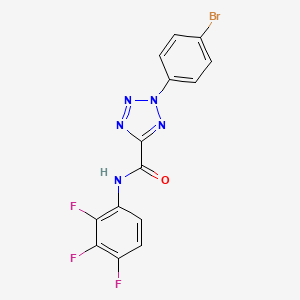

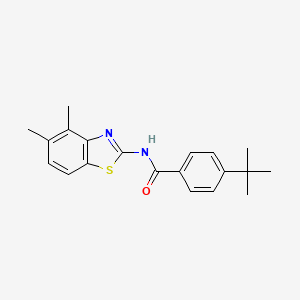

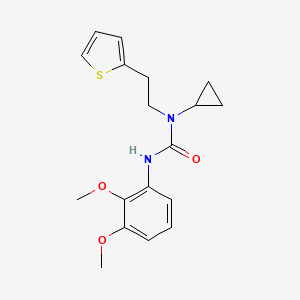

Compounds derived from pyrazolo[1,5-d][1,2,4]triazine and pyrimidine have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from similar frameworks have shown significant antibacterial activity (Solankee & Patel, 2004). Moreover, derivatives synthesized using microwave and conventional techniques have displayed moderate to good antimicrobial activity against different microorganisms (Rana et al., 2009).

Antitumor and Anticancer Activity

The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some compounds showing potent inhibitory activity against cancer cell lines. For example, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, demonstrating promising results against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Anti-Inflammatory Applications

Pyrazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory properties. Some derivatives have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory drugs, with findings suggesting a significant reduction in inflammation without the gastrointestinal side effects commonly associated with NSAIDs (Auzzi et al., 1983).

Herbicidal Activity

Additionally, the herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated. Some compounds within this class have shown good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L, indicating their potential as herbicidal agents (Luo et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle, preventing cells from dividing and proliferating . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The compound’s effect on these pathways is part of its potential as a cancer treatment, as it can selectively target and kill tumor cells .

Pharmacokinetics

Based on its structural similarities to other pyrazolo[1,5-d][1,2,4]triazine derivatives, it is likely to have good bioavailability

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . It also induces alterations in cell cycle progression and triggers apoptosis within HCT cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins

Propiedades

IUPAC Name |

2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYVEKZUXUAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)

![2-bromo-4-[N-(phenoxycarbonyl)naphthalene-2-sulfonamido]phenyl phenyl carbonate](/img/structure/B2939085.png)

![2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2939089.png)

![3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2939091.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)